molecular formula C22H28IN B14287811 9-(10-Iododecyl)-9H-carbazole CAS No. 139377-81-4

9-(10-Iododecyl)-9H-carbazole

Cat. No.: B14287811
CAS No.: 139377-81-4
M. Wt: 433.4 g/mol
InChI Key: IRMIFGNMMOOUHM-UHFFFAOYSA-N
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Description

9-(10-Iododecyl)-9H-carbazole is an organic compound that features a carbazole core substituted with a 10-iododecyl chain. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and as intermediates in organic synthesis. The presence of the iododecyl group enhances its reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(10-Iododecyl)-9H-carbazole typically involves the alkylation of carbazole with 10-iododecane. This reaction can be carried out under basic conditions using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

9-(10-Iododecyl)-9H-carbazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation Reactions: The carbazole core can be oxidized to form carbazole-3,6-dione derivatives.

    Reduction Reactions: The iododecyl chain can be reduced to a decyl chain using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium azide in DMF for azide substitution.

    Oxidation: Potassium permanganate in acetone for oxidation.

    Reduction: Lithium aluminum hydride in ether for reduction.

Major Products Formed

    Substitution: 9-(10-Azidodecyl)-9H-carbazole.

    Oxidation: 9-(10-Iododecyl)-3,6-dione-9H-carbazole.

    Reduction: 9-(10-Decyl)-9H-carbazole.

Scientific Research Applications

9-(10-Iododecyl)-9H-carbazole has several applications in scientific research:

    Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Photonic Materials: Employed in the synthesis of photonic crystals and waveguides.

    Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.

    Material Science: Utilized in the development of advanced polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 9-(10-Iododecyl)-9H-carbazole in biological systems is primarily through its interaction with DNA. The carbazole core can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription. This makes it a potential candidate for anticancer therapies. Additionally, the iododecyl chain can facilitate cellular uptake and enhance the compound’s overall bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 9-(10-Bromodecyl)-9H-carbazole
  • 9-(10-Chlorodecyl)-9H-carbazole
  • 9-(10-Fluorodecyl)-9H-carbazole

Uniqueness

Compared to its halogenated counterparts, 9-(10-Iododecyl)-9H-carbazole exhibits higher reactivity due to the larger atomic radius and lower bond dissociation energy of the carbon-iodine bond. This makes it more suitable for further functionalization and diverse chemical transformations.

Properties

CAS No.

139377-81-4

Molecular Formula

C22H28IN

Molecular Weight

433.4 g/mol

IUPAC Name

9-(10-iododecyl)carbazole

InChI

InChI=1S/C22H28IN/c23-17-11-5-3-1-2-4-6-12-18-24-21-15-9-7-13-19(21)20-14-8-10-16-22(20)24/h7-10,13-16H,1-6,11-12,17-18H2

InChI Key

IRMIFGNMMOOUHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCCCCCI

Origin of Product

United States

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